3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorine atom can be introduced through halogenation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions may vary depending on the specific nucleophile.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkyl or aryl-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the chlorine atom.
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Chlorine atom at the 5-position instead of the 3-position.
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains an ethyl ester group.
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIGTLHIVUHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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